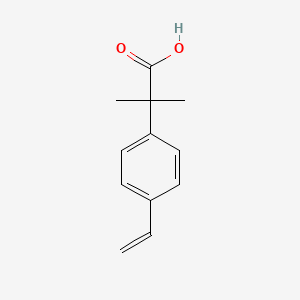

2-Methyl-2-(4-vinylphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethenylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMQQLNDUWSLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methyl-2-(4-vinylphenyl)propanoic Acid

Foreword

In the landscape of modern pharmaceutical development, the synthesis of novel intermediates is a critical step in the discovery of new therapeutic agents. One such compound of interest is 2-Methyl-2-(4-vinylphenyl)propanoic acid, a key intermediate in the synthesis of Alectinib.[1][2] Alectinib is a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[2] This guide provides a detailed, scientifically-grounded protocol for the synthesis and characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are based on established chemical principles and analogous synthetic routes for similar arylpropionic acids.

Strategic Approach to Synthesis

The synthesis of this compound can be approached through a multi-step pathway, beginning with readily available starting materials. A logical and efficient strategy involves a Friedel-Crafts acylation, followed by a Grignard reaction and subsequent oxidation. This approach is advantageous due to its high potential yield and the use of well-understood reaction mechanisms.

Detailed Synthesis Protocol

Overall Synthesis Workflow

The proposed synthesis is a three-step process, commencing with the acylation of styrene. The workflow is designed to be robust and scalable for laboratory purposes.

Caption: Proposed three-step synthesis of this compound.

Step-by-Step Experimental Procedure

Step 1: Synthesis of 4-Vinylacetophenone

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Acylation: Cool the suspension to 0°C in an ice bath. Add a solution of acetyl chloride in anhydrous DCM dropwise to the cooled suspension over 30 minutes, maintaining the temperature below 5°C.

-

Addition of Styrene: Following the addition of acetyl chloride, add a solution of styrene in anhydrous DCM dropwise over 1 hour, ensuring the temperature remains below 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(4-Vinylphenyl)propan-2-ol

-

Grignard Reagent Preparation: In a separate flame-dried flask under a nitrogen atmosphere, prepare methylmagnesium bromide by adding a solution of methyl bromide in anhydrous diethyl ether to magnesium turnings.

-

Reaction with Ketone: To the freshly prepared Grignard reagent, add a solution of 4-vinylacetophenone (from Step 1) in anhydrous diethyl ether dropwise at 0°C.

-

Reaction Progression: After the addition, allow the mixture to stir at room temperature for 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent to yield the tertiary alcohol, which can be used in the next step without further purification if TLC shows a single major product.

Step 3: Synthesis of this compound

-

Oxidation: Dissolve the 2-(4-vinylphenyl)propan-2-ol from the previous step in a mixture of acetone and water. Add potassium permanganate (KMnO₄) portion-wise at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Reaction Progression: Stir the mixture vigorously for 12-16 hours at room temperature. The disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate indicate the progress of the reaction.

-

Work-up: Filter the reaction mixture to remove the manganese dioxide. Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical and Chemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₄O₂[3] |

| Molecular Weight | 190.24 g/mol |

| Appearance | White to off-white solid[3] |

| Purity | >97% (as determined by HPLC)[3] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Spectroscopic and Chromatographic Analysis Workflow

A multi-technique approach is necessary for unambiguous structure elucidation and purity assessment.

Caption: Analytical workflow for the characterization of the final product.

Expected Spectroscopic Data

¹H NMR (Proton NMR) Spectroscopy

-

Rationale: ¹H NMR provides information about the number of different types of protons and their neighboring protons, which is crucial for confirming the molecular structure.

-

Predicted Spectrum (400 MHz, CDCl₃):

-

δ 7.40-7.20 (m, 4H): Aromatic protons of the vinylphenyl group.

-

δ 6.70 (dd, 1H): Vinylic proton.

-

δ 5.75 (d, 1H): Vinylic proton.

-

δ 5.25 (d, 1H): Vinylic proton.

-

δ 1.60 (s, 6H): Methyl protons of the isobutyric acid moiety.

-

δ 12.0 (s, 1H): Carboxylic acid proton (this peak may be broad and its chemical shift can vary).

-

¹³C NMR (Carbon-13 NMR) Spectroscopy

-

Rationale: ¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms and provides information about their chemical environment.

-

Predicted Spectrum (100 MHz, CDCl₃):

-

δ 180-175: Carboxylic acid carbon.

-

δ 145-135: Quaternary aromatic carbon and vinylic carbons.

-

δ 130-125: Aromatic CH carbons.

-

δ 115-110: Vinylic CH₂ carbon.

-

δ 45-40: Quaternary carbon of the isobutyric acid moiety.

-

δ 30-25: Methyl carbons.

-

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Expected Data (Electron Ionization - EI):

-

m/z 190 [M]⁺: Molecular ion peak.

-

m/z 145: Loss of the carboxyl group (-COOH).

-

m/z 117: Loss of the isobutyric acid moiety.

-

m/z 45: Carboxyl group fragment [COOH]⁺.

-

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is used to identify the presence of specific functional groups.

-

Expected Peaks (cm⁻¹):

-

3300-2500 (broad): O-H stretch of the carboxylic acid.

-

1700: C=O stretch of the carboxylic acid.

-

1630: C=C stretch of the vinyl group.

-

990 and 910: Out-of-plane C-H bends of the vinyl group.

-

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of Alectinib.[1] The vinyl group provides a reactive handle for further chemical modifications, while the propanoic acid moiety is a common feature in many biologically active molecules, including the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The structural motifs present in this molecule make it a valuable intermediate for the development of other kinase inhibitors and pharmacologically active compounds.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

References

-

This compound/ 1256584-72-1 - Hangzhou Longshine Bio-Tech. [Link]

-

proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. [Link]

-

mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

- CN102199085A - Preparation method of 2-(4-alkylphenyl)

-

Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - NIH. [Link]

-

2-phenylpropionic acid - Organic Syntheses Procedure. [Link]

Sources

FTIR spectroscopy of 2-Methyl-2-(4-vinylphenyl)propanoic acid

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 2-Methyl-2-(4-vinylphenyl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound through the lens of Fourier-Transform Infrared (FTIR) spectroscopy. As a key intermediate in the synthesis of advanced pharmaceutical agents like Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, rigorous characterization of this molecule is paramount.[1][2][3] This document is designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries. We will explore the theoretical underpinnings of its spectral features, present a robust experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. The causality behind experimental choices and spectral assignments is emphasized to provide actionable, field-proven insights.

Introduction: The Molecule and the Method

This compound (CAS No. 1256584-72-1) is a bespoke organic molecule featuring several key functional groups: a carboxylic acid, a vinyl group, a para-substituted aromatic ring, and a gem-dimethyl group.[4][5] Its molecular formula is C₁₂H₁₄O₂ with a molecular weight of approximately 190.24 g/mol .[2][4] The structural complexity and synthetic importance of this compound necessitate a reliable and informative analytical technique for its identification and quality assessment.

FTIR spectroscopy is an ideal method for this purpose. It is a non-destructive technique that provides a unique "molecular fingerprint" by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7][8] For a molecule like this compound, FTIR allows for the unambiguous confirmation of its constituent functional groups, providing critical insights into its chemical identity and purity.

Theoretical Framework: Predicting the Spectrum

The FTIR spectrum of this compound is a superposition of the vibrational modes of its individual functional groups. Understanding these characteristic absorptions is the foundation of spectral interpretation.

The Carboxylic Acid Moiety: A Dominant Feature

The carboxylic acid group (-COOH) produces some of the most distinct and easily identifiable peaks in an IR spectrum.[9] A critical aspect of its spectral behavior is the formation of stable hydrogen-bonded dimers in the solid state. This intermolecular interaction significantly influences the position and shape of the hydroxyl (O-H) and carbonyl (C=O) stretching bands.

-

O–H Stretch: Instead of a sharp peak, the O-H stretch of a dimeric carboxylic acid appears as an exceptionally broad and strong absorption band, typically spanning from 2500 to 3300 cm⁻¹.[10][11] This broadness is a direct consequence of the strong hydrogen bonding.

-

C=O Stretch: The carbonyl stretch for a dimeric, saturated carboxylic acid is found at approximately 1710 cm⁻¹.[10][11]

-

C–O Stretch & O–H Bend: The spectrum will also contain a C-O stretching vibration between 1210-1320 cm⁻¹ and in-plane/out-of-plane O-H bending vibrations.[9]

The Vinyl Group and Aromatic Ring: Regions of Unsaturation

The vinyl (-CH=CH₂) and phenyl groups contribute a series of peaks related to C-H and C=C bonds.

-

Aromatic & Vinylic C-H Stretch: These occur at wavenumbers just above 3000 cm⁻¹. They are typically of medium to weak intensity and may be observed on the shoulder of the much broader carboxylic acid O-H band.

-

C=C Stretch: The aromatic ring C=C stretching vibrations appear as a series of absorptions in the 1620-1450 cm⁻¹ region. The vinyl C=C stretch is expected to be weaker and may appear near 1630 cm⁻¹.

-

Out-of-Plane (OOP) C-H Bending: These are highly diagnostic. For the para-substituted aromatic ring, a strong absorption is expected in the 800-850 cm⁻¹ range. The vinyl group gives rise to two characteristic OOP bends: a strong band at 910-925 cm⁻¹ and another at 990-1000 cm⁻¹.[12]

The Alkyl Framework: The Saturated Backbone

The isobutyric acid core, specifically the gem-dimethyl group and the quaternary carbon, also has characteristic vibrations.

-

Aliphatic C-H Stretch: These absorptions appear just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range.

-

C-H Bending: Methyl (CH₃) groups show characteristic asymmetric and symmetric bending (scissoring) vibrations around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. The presence of a gem-dimethyl group often leads to a splitting of the symmetric bend into two bands around 1385 and 1365 cm⁻¹.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol details the use of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is a modern, rapid, and reliable technique for analyzing solid samples.

Instrumentation & Materials

-

Spectrometer: A Fourier-Transform Infrared Spectrometer capable of a resolution of at least 4 cm⁻¹.

-

Accessory: A single-reflection Diamond or Germanium ATR accessory.

-

Sample: this compound, solid powder (Purity ≥ 97%).[4]

-

Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes.

Step-by-Step Data Acquisition Workflow

-

System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with isopropanol. This removes any residues from previous analyses that would contaminate the spectrum.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement of the ambient environment (air, CO₂, water vapor) is stored and automatically subtracted from the sample spectrum.

-

Causality: The background scan is crucial for data integrity, as it removes interfering signals from the atmosphere and the instrument itself, ensuring the final spectrum is solely that of the sample.

-

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal. Use the ATR's pressure clamp to apply firm and consistent pressure.

-

Causality: Good contact between the solid sample and the ATR crystal is essential for achieving a high-quality spectrum with strong signal-to-noise. The infrared beam only penetrates a few microns into the sample.

-

-

Sample Spectrum Acquisition: Acquire the sample spectrum using the parameters outlined in Table 1.

-

Post-Acquisition Cleanup: Release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with isopropanol as described in step 2.

Table 1: Recommended FTIR Data Acquisition Parameters

| Parameter | Recommended Setting | Rationale |

| Scan Range | 4000 - 650 cm⁻¹ | Covers the entire mid-infrared region where fundamental molecular vibrations occur. |

| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most key bands without introducing excessive noise. |

| Number of Scans | 32 | Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum. |

| Apodization | Happ-Genzel | A standard function that processes the raw interferogram to produce the final spectrum with minimal distortion. |

Spectral Interpretation and Data Analysis

The resulting FTIR spectrum should be analyzed by identifying the key absorption bands and assigning them to their corresponding molecular vibrations. The diagram below illustrates the molecule's structure and the origin of its primary vibrational modes.

Figure 1: Molecular structure of this compound with key FTIR vibrational assignments.

Table 2: Summary of Expected FTIR Peak Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Notes |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Strong, Very Broad | The hallmark of a hydrogen-bonded carboxylic acid dimer.[9][10][11] |

| ~3080 | C-H Stretch | Aromatic/Vinyl | Medium-Weak | Often appears as small, sharp peaks superimposed on the broad O-H band. |

| 2970 - 2850 | C-H Stretch | Alkyl (CH₃) | Medium | Characteristic of the methyl groups on the propanoic acid chain. |

| ~1710 | C=O Stretch | Carboxylic Acid | Strong, Sharp | Position indicates a dimeric, saturated carboxylic acid.[10][11] |

| ~1630 | C=C Stretch | Vinyl | Weak-Medium | May be masked by stronger aromatic bands. |

| 1610, 1510, 1450 | C=C Stretch | Aromatic Ring | Medium | A series of peaks typical for a substituted benzene ring. |

| ~1465 & ~1375 | C-H Bend | Alkyl (CH₃) | Medium | Asymmetric and symmetric bending modes. A split symmetric bend is possible. |

| ~1290 | C-O Stretch / O-H Bend | Carboxylic Acid | Strong | Coupled vibration characteristic of the -COOH group.[9] |

| ~995 | C-H OOP Bend | Vinyl | Strong | Out-of-plane wag for =C-H.[12] |

| ~915 | C-H OOP Bend | Vinyl | Strong | Out-of-plane wag for =CH₂.[12] |

| ~830 | C-H OOP Bend | Aromatic Ring | Strong | Characteristic of 1,4-(para) disubstitution. |

Conclusion and Applications

FTIR spectroscopy provides an exceptionally detailed and reliable method for the structural confirmation of this compound. By following the robust protocol outlined, researchers and drug development professionals can confidently verify the identity and integrity of this crucial pharmaceutical intermediate. The key diagnostic features—the extremely broad O-H stretch, the strong carbonyl peak around 1710 cm⁻¹, and the characteristic out-of-plane bending vibrations of the vinyl and para-substituted phenyl groups—together form a unique spectral signature. This fingerprint is invaluable for raw material identification, in-process reaction monitoring, and final product quality control in the synthesis of Alectinib and other advanced materials.

References

-

Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Source: Chemistry LibreTexts. URL: [Link]

-

Title: 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Source: OpenStax Organic Chemistry. URL: [Link]

-

Title: IR: carboxylic acids. Source: University of Calgary. URL: [Link]

-

Title: Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Source: The Journal of Physical Chemistry A - ACS Publications. URL: [Link]

-

Title: Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Source: ResearchGate. URL: [Link]

-

Title: this compound/ 1256584-72-1. Source: Hangzhou Longshine Bio-Tech. URL: [Link]

-

Title: FT-IR spectra for poly(4-vinylphenol) and PAO over the full scan range. Source: ResearchGate. URL: [Link]

-

Title: FTIR TESTING. Source: Air Hygiene. URL: [Link]

-

Title: FTIR Analysis. Source: SEM Lab Inc. URL: [Link]

Sources

- 1. This compound | 1256584-72-1 [amp.chemicalbook.com]

- 2. This compound/ 1256584-72-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 3. This compound | 1256584-72-1 [amp.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 1256584-72-1|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. airhygiene.com [airhygiene.com]

- 8. semlab.com [semlab.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 2-Methyl-2-(4-vinylphenyl)propanoic Acid

Executive Summary

This technical guide provides a comprehensive, in-depth methodology for the analysis of 2-Methyl-2-(4-vinylphenyl)propanoic acid using liquid chromatography coupled with mass spectrometry (LC-MS). As a known intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Alectinib, robust and precise analytical methods for this compound are critical for drug development professionals, quality control scientists, and researchers.[1] This document moves beyond standard operating procedures to explain the causal reasoning behind key analytical choices, from ionization source selection to fragmentation pathway elucidation and quantitative method development. We will cover sample preparation, chromatographic separation, mass spectrometric conditions, and the development of a self-validating, trustworthy quantitative assay.

The Analyte: A Foundational Overview

Chemical & Structural Properties

This compound is a carboxylic acid with the chemical formula C₁₂H₁₄O₂ and a molecular weight of approximately 190.24 g/mol .[2][3] Its structure features a stable benzene ring, a reactive vinyl group, and an acidic carboxylic acid moiety. This combination of features dictates its chemical behavior and informs the entire analytical strategy.

| Property | Value | Source |

| CAS Number | 1256584-72-1 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄O₂ | [2][3] |

| Monoisotopic Mass | 190.0994 g/mol | Calculated |

| Synonyms | 2-(4-Ethenylphenyl)-2-methylpropanoic Acid | [3] |

| Relevance | Alectinib Intermediate / Impurity | [1][4] |

The Analytical Imperative in Drug Development

In pharmaceutical development, the precise characterization and quantification of active pharmaceutical ingredient (API) intermediates are non-negotiable. Mass spectrometry offers unparalleled sensitivity and specificity, making it the gold standard for identifying impurities, quantifying analytes in complex biological matrices, and ensuring the quality and consistency of synthetic pathways. The methods detailed herein are designed to provide the highest degree of confidence in the resulting data.

Core Principles: Ionization & Mass Analysis

Rationale for Ionization Technique Selection

The choice of ionization technique is the most critical parameter in developing a successful MS method. For this compound, its inherent chemical nature makes it an ideal candidate for specific "soft" ionization techniques which preserve the molecular structure.[5]

-

Electrospray Ionization (ESI): This is the premier choice for this analyte.[6][7] The presence of the carboxylic acid group makes the molecule readily amenable to deprotonation in the negative ion mode, forming a highly stable [M-H]⁻ ion. This process is efficient, leads to a strong molecular ion signal, and is perfectly suited for coupling with liquid chromatography.

-

Atmospheric Pressure Chemical Ionization (APCI): While also compatible with LC-MS, APCI is generally preferred for less polar compounds.[7] Given the polarity of the carboxylic acid, ESI is expected to provide superior sensitivity.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Though capable of analyzing acidic small molecules, MALDI is more complex to couple with LC and is often employed for larger biomolecules or tissue imaging applications.[5][8][9]

Selecting the Appropriate Mass Analyzer

The choice of mass analyzer depends on the analytical goal: high-throughput quantification or unambiguous structural confirmation.

-

Tandem Quadrupole (QqQ): The workhorse for targeted quantification. It operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional sensitivity and selectivity by isolating a specific precursor ion and detecting a specific fragment ion.

-

High-Resolution Mass Spectrometry (HRMS) - Orbitrap & Time-of-Flight (TOF): These analyzers are essential for structural elucidation and untargeted screening.[10] They provide highly accurate mass measurements (typically <5 ppm), which allows for the confident determination of elemental composition for the parent molecule, its fragments, and any potential metabolites or impurities.[11]

The Complete Experimental Workflow: From Sample to Spectrum

A robust analytical method is a self-validating system where each step is optimized to ensure accuracy and reproducibility. The following workflow is designed for the quantitative analysis of this compound in a biological matrix such as human plasma.

Caption: End-to-end workflow for quantitative analysis.

Protocol: Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of the analyte from a plasma or serum matrix.

-

Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample.

-

Internal Standard Spiking: Add 10 µL of a suitable internal standard (e.g., an isotopically labeled version of the analyte or a structurally similar compound) to every sample, calibrator, and quality control (QC).

-

Precipitation: Add 400 µL of ice-cold acetonitrile. The 4:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.

-

Vortexing: Vortex vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.

-

Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C. This will create a tight pellet of precipitated proteins.[12]

-

Transfer: Carefully transfer the supernatant to a new vial for LC-MS analysis. Avoid disturbing the protein pellet.

Protocol: Liquid Chromatography (LC) Separation

The goal of the LC method is to separate the analyte from endogenous matrix components to prevent ion suppression.

-

LC System: Any standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 20% B

-

3.0 min: 95% B

-

4.0 min: 95% B

-

4.1 min: 20% B

-

5.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Causality: The C18 stationary phase provides hydrophobic retention for the phenyl ring. The acidic mobile phase ensures the carboxylic acid is protonated (neutral), leading to better retention and sharp peak shape on a reversed-phase column.

Structural Elucidation: Decoding the Fragmentation Pattern

Tandem mass spectrometry (MS/MS) is used to generate a structural fingerprint of the molecule. The [M-H]⁻ precursor ion is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed.

Predicted Fragmentation Pathway

For this compound, the fragmentation in negative ion mode is predicted to be highly specific and logical.

-

Precursor Ion: The deprotonated molecule, [C₁₂H₁₃O₂]⁻, with an expected m/z of 189.09 .

-

Primary Fragmentation: The most favorable fragmentation pathway for a carboxylate anion is the neutral loss of carbon dioxide (CO₂), which has a mass of 44.01 Da. This is a common and predictable loss for deprotonated carboxylic acids.[13]

-

Product Ion: The loss of CO₂ results in a stable benzylic carbanion, [C₁₁H₁₃]⁻, with an expected m/z of 145.08 .

Caption: Predicted MS/MS fragmentation pathway.

Summary of Mass Transitions for Analysis

This predictable fragmentation provides a highly specific transition for quantitative analysis.

| Ion Type | Calculated m/z | Proposed Identity | Role in Analysis |

| Precursor | 189.09 | [M-H]⁻ | Q1 Mass for MRM |

| Product | 145.08 | [M-H-CO₂]⁻ | Q3 Mass for MRM |

A Self-Validating Quantitative Method

Building on the principles above, a robust quantitative LC-MS/MS method can be established. Trustworthiness is achieved by demonstrating performance through rigorous validation.

Protocol: Quantitative LC-MS/MS Analysis

-

System Setup: Use the LC conditions detailed in Section 3.2.

-

MS Source Conditions (ESI-):

-

Capillary Voltage: -3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

(Note: These are starting points and must be optimized for the specific instrument used.)

-

-

MS/MS Method (MRM):

-

Analyte Transition: 189.1 → 145.1

-

Internal Standard Transition: (To be determined based on the IS used)

-

Dwell Time: 100 ms

-

Collision Energy: Optimize for maximum signal (typically 15-25 eV for this type of transition).

-

Method Validation: The Pillar of Trustworthiness

A quantitative method is only reliable if its performance is characterized. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

-

Selectivity: Demonstrate no interference from matrix components at the analyte's retention time.

-

Calibration Curve: Analyze a set of standards (at least 6 non-zero points) to demonstrate linearity over the desired concentration range. The curve should have a correlation coefficient (r²) > 0.99.

-

Accuracy & Precision: Analyze QC samples at multiple concentrations (low, mid, high) in replicate (n≥5) to ensure the measured values are close to the true values (accuracy) and that the measurements are consistent (precision). Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).

-

Matrix Effect: Assess whether the sample matrix suppresses or enhances the analyte signal compared to a pure solution.

-

Stability: Confirm the analyte's stability in the matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).

Conclusion

The mass spectrometric analysis of this compound is a straightforward process when guided by a foundational understanding of the analyte's chemistry. By selecting ESI in negative ion mode, we leverage the molecule's acidic nature to ensure sensitive and robust ionization. The predictable fragmentation pathway, characterized by the neutral loss of CO₂, provides a highly specific and sensitive transition (189.1 → 145.1) for developing a trustworthy quantitative method using tandem quadrupole mass spectrometry. Coupling this with high-resolution mass spectrometry allows for unambiguous identification and impurity profiling. The workflows and protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to achieve accurate and reliable results.

References

-

Analysis of low molecular weight acids by negative mode matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

-

Acid–base-driven matrix-assisted mass spectrometry for targeted metabolomics. PNAS. Available at: [Link]

-

Acid–base-driven matrix-assisted mass spectrometry for targeted metabolomics. PNAS. Available at: [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available at: [Link]

-

Mass Spectrometry Ionization Methods. Chemistry at Emory. Available at: [Link]

-

1256584-72-1 | this compound. Pharmaffiliates. Available at: [Link]

-

Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Lirias. Available at: [Link]

-

Mass Spectrometry Ionization: Key Techniques Explained. Technology Networks. Available at: [Link]

-

Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

-

Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. Available at: [Link]

-

LCMS Protocols. The DAN Lab - University of Wisconsin–Madison. Available at: [Link]

-

mass spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Available at: [Link]

-

LC-MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. Available at: [Link]

-

mass spectrum of propanoic acid. Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. This compound | 1256584-72-1 [amp.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound CAS#: 1256584-72-1 [amp.chemicalbook.com]

- 5. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 6. acdlabs.com [acdlabs.com]

- 7. pharmafocuseurope.com [pharmafocuseurope.com]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Propanoic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 11. lirias.kuleuven.be [lirias.kuleuven.be]

- 12. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 13. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical and chemical properties of 2-Methyl-2-(4-vinylphenyl)propanoic acid

An In-Depth Technical Guide to 2-Methyl-2-(4-vinylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

This compound, also known by its synonyms 2-(4-Ethenylphenyl)-2-methylpropanoic acid and 4-Ethenyl-α,α-dimethylbenzeneacetic acid, is a specialized organic molecule of significant interest in medicinal chemistry.[1] Its structure incorporates a vinyl group and a carboxylic acid moiety, making it a versatile building block.

Chemical Structure:

Figure 2: A generalized workflow for mass spectrometry analysis.

Synthesis and Purification

While specific, detailed synthesis procedures for this compound are often proprietary, general synthetic strategies for related 2-arylpropionic acids can provide insight. One common approach involves the methylation of an arylacetonitrile or methyl arylacetate precursor, followed by hydrolysis to the carboxylic acid. [2] Conceptual Synthesis Pathway:

Figure 3: A conceptual synthetic pathway for 2-arylpropionic acids.

Purification of the final product typically involves techniques such as recrystallization or column chromatography to achieve the high purity required for pharmaceutical applications.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is recommended to wear protective gloves, clothing, and eye/face protection. [3]Avoid breathing dust, fume, gas, mist, vapors, or spray. [3]In case of contact with skin or eyes, wash thoroughly with water. [3]If swallowed, seek medical attention. [3]

Conclusion

This compound is a key building block in the synthesis of Alectinib, an important therapeutic agent. Its unique structure, combining a carboxylic acid and a vinyl group, provides a platform for diverse chemical transformations. A thorough understanding of its physicochemical properties, reactivity, and appropriate analytical characterization methods is paramount for its successful application in research and drug development. This guide provides a foundational framework for scientists and researchers working with this important chemical intermediate.

References

-

1256584-72-1 | Product Name : this compound | Pharmaffiliates. Available from: [Link]

-

This compound/ 1256584-72-1 - Hangzhou Longshine Bio-Tech. Available from: [Link]

-

Propionic Acid: Properties, Reactions, Production And Uses - Chemcess. Available from: [Link]

-

What are some chemical properties of propionic acid? - Quora. Available from: [Link]

-

12.9: Acidity of Carboxylic Acids - Chemistry LibreTexts. Available from: [Link]

-

2-propanoic acid - PubChem. Available from: [Link]

-

Propanoic Acid Formula, Structure & Properties - Lesson - Study.com. Available from: [Link]

-

Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2) - Cheméo. Available from: [Link]

-

Carefully study the attached IR and ¹H NMR spectra and predict the structure. - Filo. Available from: [Link]

-

Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes | ACS Omega - ACS Publications. Available from: [Link]

-

2-phenylpropionic acid - Organic Syntheses Procedure. Available from: [Link]

-

On-surface reactivity of vinyl groups a Indenofluorene or... - ResearchGate. Available from: [Link]

-

Propanoic acid, 2-methyl- - the NIST WebBook. Available from: [Link]

- This compound [CAS - Ivy Fine Chemicals. Available from: https://www.ivyfinechemicals.com/p/162333

-

Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Available from: [Link]

-

2-Methyl-2-(4-methylphenoxy)propanoic acid - SpectraBase. Available from: [Link]

-

Synthesis and characterization of (4-vinylphenyl)dimethylsilanol polymer and copolymers - ACS Publications. Available from: [Link]

- CN102701949A - Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid.

-

proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. Available from: [Link]

- CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method - Google Patents.

- US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents.

-

Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid - Quick Company. Available from: [Link]

-

Equilibrium pKa Table (DMSO Solvent and Reference) - Organic Chemistry Data. Available from: [Link]

-

Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing). Available from: [Link]

-

Propanoic acid, 2-methyl-, 2-phenylpropyl ester - Substance Details - SRS | US EPA. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Methyl-2-(4-vinylphenyl)propanoic Acid

Introduction

2-Methyl-2-(4-vinylphenyl)propanoic acid is a bespoke organic molecule characterized by a unique structural composition, integrating a vinylphenyl group with a propanoic acid moiety. This compound serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, including the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. The solubility of this compound is a pivotal physical property that dictates its behavior in various chemical environments, influencing reaction kinetics, purification strategies, and the formulation of final drug products. An exhaustive comprehension of its solubility profile across a spectrum of solvents is, therefore, not merely an academic exercise but a fundamental prerequisite for efficient process development and quality control in pharmaceutical manufacturing.

This technical guide provides a comprehensive exploration of the solubility of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a blend of theoretical insights and practical, field-proven methodologies for the precise determination of its solubility. The subsequent sections will delve into the theoretical underpinnings of its solubility, present a detailed experimental framework for its empirical determination, and offer guidance on the quantitative analysis of the resulting solutions.

Theoretical Framework for Solubility Prediction

The solubility of this compound is governed by the interplay of its distinct structural features: the nonpolar aromatic vinylphenyl group and the polar carboxylic acid functional group. The principle of "like dissolves like" provides a foundational basis for predicting its solubility in various solvent systems.

-

Polar Solvents: The presence of the carboxylic acid group, capable of hydrogen bonding, suggests a degree of solubility in polar solvents. In polar protic solvents such as water and alcohols, the potential for hydrogen bond donation and acceptance by the carboxylic acid group will facilitate dissolution. However, the bulky, nonpolar vinylphenyl group will likely limit its aqueous solubility. In alkaline aqueous solutions, such as dilute sodium hydroxide or sodium bicarbonate, the carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.[1] The reaction with sodium bicarbonate is often accompanied by the effervescence of carbon dioxide gas, a characteristic reaction of carboxylic acids.[2][3]

-

Nonpolar Solvents: The significant nonpolar character imparted by the vinylphenyl group suggests that this compound will exhibit considerable solubility in nonpolar organic solvents like toluene, hexane, and diethyl ether.

-

Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and acetonitrile, which are polar but lack acidic protons, are expected to be effective at solvating this compound. They can act as hydrogen bond acceptors for the carboxylic acid's hydroxyl group while also interacting favorably with the aromatic ring through dipole-dipole interactions.

Based on a structural analogue, 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid, it is anticipated that this compound will demonstrate good solubility in solvents like methyl acetate, ethyl acetate, acetone, and acetonitrile.[4]

Experimental Determination of Solubility

The empirical determination of solubility is a critical step to validate theoretical predictions. The following section outlines a robust, self-validating protocol for the quantitative assessment of the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

-

5% (w/v) Sodium Hydroxide solution

-

5% (w/v) Sodium Bicarbonate solution

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a precise volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Quantitative Analysis Methods

The accurate quantification of the dissolved this compound is paramount. Due to the presence of the aromatic ring, this compound exhibits strong UV absorbance, making HPLC-UV and UV-Vis spectrophotometry ideal analytical techniques.[5]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a highly sensitive and specific method for the analysis of aromatic carboxylic acids.[6][7][8][9]

-

Methodology:

-

Column: A reversed-phase C18 column is typically suitable for the separation of aromatic carboxylic acids.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The exact composition should be optimized to achieve good peak shape and retention time.

-

Detection: A UV detector set at the wavelength of maximum absorbance (λmax) of this compound should be used.

-

Calibration: A calibration curve should be prepared by injecting standard solutions of known concentrations of the compound. The concentration of the unknown samples can then be determined by interpolating their peak areas from the calibration curve.

-

UV-Vis Spectrophotometry

For a less complex matrix, UV-Vis spectrophotometry offers a simpler and faster method for concentration determination.[10][11]

-

Methodology:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent across the UV range (typically 200-400 nm) to identify the wavelength of maximum absorbance.

-

Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the predetermined λmax.

-

Beer-Lambert Law: Plot a calibration curve of absorbance versus concentration. The concentration of the unknown samples can then be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

| Water | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Acetone | 25 | HPLC-UV | ||

| Ethyl Acetate | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Toluene | 25 | HPLC-UV | ||

| Hexane | 25 | HPLC-UV | ||

| 5% NaOH (aq) | 25 | UV-Vis | ||

| 5% NaHCO3 (aq) | 25 | UV-Vis |

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound, from theoretical predictions to detailed experimental protocols. A thorough understanding and empirical determination of its solubility are indispensable for the successful development of robust and efficient processes in the pharmaceutical industry. The methodologies outlined herein provide a solid foundation for researchers to accurately characterize this important synthetic intermediate.

References

-

HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]

-

Journal of Chemistry and Technologies. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Available at: [Link]

-

National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

-

ResearchGate. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Available at: [Link]

-

SIELC Technologies. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. Available at: [Link]

-

Longdom Publishing. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Available at: [Link]

-

Wikipedia. Carboxylic acid. Available at: [Link]

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Available at: [Link]

-

ResearchGate. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Available at: [Link]

-

Researcher.Life. Qualitative and Quantitative Analysis of Carboxylic Acids. Available at: [Link]

-

California State University, Bakersfield. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

National Center for Biotechnology Information. Propionic Acid. Available at: [Link]

-

California State University, Bakersfield. Lab 14: Qualitative Organic Analysis. Available at: [Link]

-

ACS Publications. Quantitative Determination of Anhydrides of Carboxylic Acids. Available at: [Link]

-

Reddit. Propanoic acid solubility in ethyl acetate vs water. Available at: [Link]

-

Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Available at: [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

Sources

- 1. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. www1.udel.edu [www1.udel.edu]

- 3. csub.edu [csub.edu]

- 4. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 5. improvedpharma.com [improvedpharma.com]

- 6. helixchrom.com [helixchrom.com]

- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 10. longdom.org [longdom.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-2-(4-vinylphenyl)propanoic acid: A Key Intermediate in Alectinib Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-(4-vinylphenyl)propanoic acid, a notable organic compound, holds significant importance in the field of medicinal chemistry, primarily as a crucial intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1] Alectinib is a second-generation, highly selective therapeutic agent approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC). The synthesis of such complex active pharmaceutical ingredients (APIs) necessitates a deep understanding of the key intermediates involved in their production. This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, and role in the broader context of Alectinib's manufacturing.

Core Molecular Identifiers

A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development. The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 1256584-72-1 | [2][3] |

| Molecular Formula | C₁₂H₁₄O₂ | [2] |

| Molecular Weight | 190.24 g/mol | [3] |

| Physical Form | Solid | [2] |

Synthesis and Mechanistic Pathway

The synthesis of this compound is a critical step in the manufacturing of Alectinib. A common and effective method involves a Suzuki-Miyaura cross-coupling reaction, a powerful tool in organic chemistry for the formation of carbon-carbon bonds.

A patented process outlines the synthesis of this compound starting from 2-(4-Bromophenyl)-2-methylpropanoic acid. This transformation is achieved by reacting the bromo-substituted precursor with potassium vinyltrifluoroborate in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is typically carried out in a suitable solvent, for instance, 1-propanol.

This reaction is then followed by the reduction of the newly introduced vinyl group to an ethyl group, yielding 2-(4-Ethylphenyl)-2-methylpropanoic acid, another key intermediate in the Alectinib synthesis pathway.

The following diagram illustrates the synthetic pathway from the bromo-precursor to the ethyl-substituted intermediate, highlighting the central role of this compound.

Caption: Synthetic pathway to a key Alectinib intermediate.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol based on the principles of the Suzuki-Miyaura coupling reaction described in the patent literature. Researchers should adapt and optimize these conditions based on their specific laboratory settings and safety protocols.

Materials:

-

2-(4-Bromophenyl)-2-methylpropanoic acid

-

Potassium vinyltrifluoroborate

-

Palladium acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

1-Propanol

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Equipment for extraction and purification (separatory funnel, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-Bromophenyl)-2-methylpropanoic acid, potassium vinyltrifluoroborate, and potassium carbonate.

-

Solvent Addition: Add 1-propanol to the flask.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.

-

Catalyst Addition: Under the inert atmosphere, add the palladium acetate catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the 1-propanol using a rotary evaporator.

-

Extraction: To the residue, add water and a suitable organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.

-

Washing: Wash the organic layer with brine (saturated sodium chloride solution).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using a suitable technique, such as column chromatography on silica gel, to obtain the final product with high purity.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the vinyl protons, the aromatic protons, the methyl protons, and the carboxylic acid proton.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for monitoring the progress of the synthesis reaction. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier) would likely provide good separation.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would be expected to show a molecular ion peak corresponding to the calculated molecular weight of 190.24 g/mol .

Significance in Drug Development

The role of this compound as a key intermediate in the synthesis of Alectinib underscores the importance of well-characterized and efficiently produced starting materials and intermediates in the pharmaceutical industry. The purity and yield of this intermediate directly impact the overall efficiency and cost-effectiveness of the Alectinib manufacturing process. A thorough understanding of its synthesis and properties is therefore vital for process chemists and drug development professionals working on the production of this life-saving medication.

Safety Information

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on available information, this compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant interest due to its indispensable role as an intermediate in the synthesis of the anticancer drug Alectinib. This guide has provided a detailed overview of its chemical identity, a plausible synthetic route with a general experimental protocol, and its importance in the broader context of pharmaceutical manufacturing. For researchers and professionals in the field of drug development, a comprehensive understanding of such key intermediates is paramount for the successful and efficient production of therapeutic agents.

References

-

PubMed. Alectinib Synthesis through Formal α-Arylation of Enone. Available at: [Link]. Accessed January 15, 2026.

-

ResearchGate. Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). Available at: [Link]. Accessed January 15, 2026.

-

PubMed Central. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. Available at: [Link]. Accessed January 15, 2026.

- Google Patents. A novel process for the preparation of an intermediate of alectinib.

Sources

An In-depth Technical Guide to 2-Methyl-2-(4-vinylphenyl)propanoic Acid: Synthesis, Characterization, and Significance as a Key Pharmaceutical Intermediate

This technical guide provides a comprehensive overview of 2-Methyl-2-(4-vinylphenyl)propanoic acid, a pivotal intermediate in the synthesis of the second-generation anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into its synthesis, chemical properties, and the scientific rationale behind its preparation.

Introduction and Significance

This compound (CAS No. 1256584-72-1) is a substituted arylpropanoic acid derivative.[1][2] While the broader class of arylpropanoic acids is well-known for its wide range of biological activities, including anti-inflammatory and analgesic properties, the primary significance of this specific molecule lies in its role as a crucial building block in the multi-step synthesis of Alectinib.[3] Alectinib is a highly potent and selective inhibitor of ALK, a tyrosine kinase that is a key driver in certain types of non-small cell lung cancer (NSCLC).[1][4] The structural features of this compound, particularly the vinyl group, are strategically important for subsequent transformations in the Alectinib synthesis pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1256584-72-1 | [2] |

| Molecular Formula | C₁₂H₁₄O₂ | [2] |

| Molecular Weight | 190.24 g/mol | [5] |

| Physical Form | Solid | [2] |

| Purity | Typically >97% | [2][5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and industrially scalable approach involves a palladium-catalyzed cross-coupling reaction to introduce the vinyl group onto a pre-existing arylpropanoic acid backbone.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals that the key disconnection is at the vinyl group, suggesting a precursor such as a bromo-substituted arylpropanoic acid. This precursor can, in turn, be synthesized from simpler starting materials.

Sources

- 1. This compound | 1256584-72-1 [amp.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. This compound/ 1256584-72-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 5. This compound | 1256584-72-1 [sigmaaldrich.com]

A Technical Guide to Future Research Directions for 2-Methyl-2-(4-vinylphenyl)propanoic acid

Executive Summary

2-Methyl-2-(4-vinylphenyl)propanoic acid represents a unique molecular scaffold that merges the well-established pharmacophore of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) with a reactive vinyl moiety suitable for polymerization. This structure presents a compelling, underexplored opportunity at the intersection of pharmacology, materials science, and chemical biology. Its similarity to ibuprofen suggests a strong potential for anti-inflammatory activity, while the vinyl group enables its use as a monomer for novel functional polymers. This guide outlines three primary research avenues: (1) its application in Polymer Chemistry and Materials Science to create drug-eluting polymers and functional biomaterials; (2) its evaluation in Pharmacology and Drug Development as a potential COX inhibitor and building block for polymeric prodrugs; and (3) its use in Bioconjugation and Chemical Biology as a taggable probe for targeted delivery and mechanistic studies. For each area, this document provides the core scientific rationale, detailed experimental protocols, and a vision for translational application.

Introduction: A Molecule of Untapped Duality

This compound (CAS 1256584-72-1) is an intriguing organic compound distinguished by two key functional domains: a 2-arylpropanoic acid core, characteristic of NSAIDs like ibuprofen, and a polymerizable vinyl group.[1][2] This dual nature positions it as a versatile building block for creating advanced functional materials and novel therapeutic systems.

The 2-arylpropanoic acid moiety is the classic pharmacophore responsible for the anti-inflammatory, analgesic, and antipyretic effects of profen drugs, which act primarily by inhibiting cyclooxygenase (COX) enzymes.[3] The vinyl group, conversely, is a reactive handle that can readily participate in various polymerization reactions, allowing the molecule to be covalently integrated into macromolecular structures. This integration can transform the transient action of a small-molecule drug into a sustained, localized effect, a cornerstone of modern drug delivery and biomaterials science.[4]

This guide serves as a technical roadmap for researchers, scientists, and drug development professionals to unlock the potential of this bifunctional molecule.

| Property | This compound | Ibuprofen (for comparison) |

| Molecular Formula | C₁₂H₁₄O₂[5] | C₁₃H₁₈O₂ |

| Molecular Weight | 190.24 g/mol [5] | 206.28 g/mol |

| Appearance | Solid[5][6] | White Crystalline Solid |

| Predicted pKa | 4.41 ± 0.10[6] | ~4.9 |

| Key Functional Groups | Carboxylic Acid, Vinyl Group | Carboxylic Acid, Isobutyl Group |

Research Area 1: Polymer Chemistry and Materials Science

Scientific Rationale: The presence of a vinyl group allows the molecule to act as a functional monomer. By incorporating it into a polymer backbone, one can create materials with built-in anti-inflammatory properties. Such materials could be used for medical implants, wound dressings, or injectable hydrogels that actively modulate the local inflammatory response, improving biocompatibility and healing outcomes. Research has shown that polymeric forms of ibuprofen can exhibit higher potency and sustained action compared to the free drug.[7][8]

Proposed Research: Synthesis of Functional Polymers via RAFT

The primary goal is to synthesize well-defined polymers with controlled molecular weight and low polydispersity. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is the ideal technique for this purpose, as it is compatible with a wide range of functional monomers and provides excellent control over the polymer architecture.[][10]

Visualization: RAFT Polymerization Workflow

The diagram below illustrates the key steps in synthesizing a homopolymer of this compound using the RAFT process.

Caption: Workflow for RAFT polymerization of the target monomer.

Experimental Protocol: RAFT Polymerization

Objective: To synthesize poly(this compound) with a target degree of polymerization (DP) of 50.

Materials:

-

Monomer: this compound

-

RAFT Agent: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)

-

Initiator: Azobisisobutyronitrile (AIBN)

-

Solvent: Anhydrous 1,4-Dioxane

-

Non-solvent: Cold Methanol

Procedure:

-

Reagent Calculation: For a target DP of 50 and a Monomer:CTA:Initiator ratio of 50:1:0.1, weigh the following:

-

Monomer (190.24 g/mol ): 50 eq.

-

CPDT (303.55 g/mol ): 1 eq.

-

AIBN (164.21 g/mol ): 0.1 eq.

-

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the monomer, CPDT, and AIBN. Add enough anhydrous dioxane to create a 2 M solution of the monomer.

-

Deoxygenation: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

-

Polymerization: Place the flask in a preheated oil bath at 70°C. Stir the reaction mixture for 16 hours.[11]

-

Termination: Stop the reaction by cooling the flask in an ice bath and exposing the contents to air.

-

Purification: Slowly add the viscous polymer solution dropwise into a beaker of cold, stirring methanol (at least 10x the volume of the reaction solvent). The polymer will precipitate.

-

Isolation: Collect the precipitated polymer by vacuum filtration. Wash with fresh cold methanol to remove unreacted monomer and initiator fragments.

-

Drying: Dry the polymer in a vacuum oven at 40°C overnight to yield the final product.

-

Characterization:

-

Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and analyze by ¹H NMR to confirm monomer incorporation and determine conversion.

-

Analyze the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

-

Research Area 2: Pharmacology and Drug Development

Scientific Rationale: The structural analogy to ibuprofen, a non-selective COX inhibitor, strongly suggests that this compound may possess similar anti-inflammatory properties.[3] Determining its inhibitory activity against COX-1 and COX-2 is a critical first step. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation.[12] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[13]

Proposed Research: In Vitro Cyclooxygenase Inhibition Assay

The primary goal is to determine the IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) of the compound for both COX-1 and COX-2 enzymes. This will establish its potency and selectivity.

Visualization: COX Signaling Pathway and Inhibition

This diagram illustrates the arachidonic acid cascade and the role of COX enzymes, the target for inhibition.

Caption: Inhibition of COX-1/2 in the arachidonic acid pathway.

Experimental Protocol: Colorimetric COX Inhibitor Screening Assay

Objective: To determine the IC₅₀ values of the test compound for ovine COX-1 and human recombinant COX-2.

Principle: This assay measures the peroxidase activity of COX. The peroxidase component catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product that can be measured spectrophotometrically at 590 nm.[14] The inhibition of this color development is proportional to the inhibition of COX activity.[15]

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic Acid (substrate)

-

TMPD (colorimetric substrate)

-

Test Compound: this compound, dissolved in DMSO

-

Positive Controls: Ibuprofen (non-selective), Celecoxib (COX-2 selective)

-

96-well microplate and plate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound and controls in DMSO. Create a series of dilutions in assay buffer.

-

Plate Setup: To the wells of a 96-well plate, add in the following order:

-

150 µL Assay Buffer

-

10 µL Heme

-

10 µL of diluted test compound, control, or vehicle (DMSO) for "100% activity" wells.

-

-

Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

-

Pre-incubation: Gently shake the plate and incubate for 5 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of TMPD solution followed immediately by 20 µL of arachidonic acid solution to all wells.

-

Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to obtain the initial reaction velocity (V₀).

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.[16]

-

Calculate the Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2).

-

Research Area 3: Bioconjugation and Chemical Biology

Scientific Rationale: The carboxylic acid group on the molecule provides a convenient handle for covalent attachment to other molecules, such as proteins, peptides, or fluorescent dyes. This is typically achieved through carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[17][18] This allows the molecule to be used as a probe to study biological systems or to be targeted to specific cell types or tissues.

Proposed Research: Conjugation to a Model Protein

The goal is to demonstrate the feasibility of conjugating the molecule to a protein containing accessible primary amines (e.g., lysine residues), such as Bovine Serum Albumin (BSA).

Visualization: EDC/NHS Amide Coupling Workflow

The diagram outlines the two-step reaction mechanism for coupling the carboxylic acid to a primary amine on a protein.

Caption: Two-step EDC/NHS coupling reaction for bioconjugation.

Experimental Protocol: EDC/NHS Coupling to BSA

Objective: To covalently link this compound to Bovine Serum Albumin (BSA).

Materials:

-

Test Compound

-

Bovine Serum Albumin (BSA)

-

EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Solution: 1 M Hydroxylamine, pH 8.5

-

Dialysis tubing or centrifugal ultrafiltration units (10 kDa MWCO)

Procedure:

-

Prepare Solutions:

-

Activate Carboxyl Groups: In a microcentrifuge tube, mix a 20-fold molar excess of the test compound with the freshly prepared EDC and Sulfo-NHS solutions. Incubate at room temperature for 15 minutes. This forms the semi-stable NHS-ester.[21]

-

Conjugation: Add the activated compound mixture to the BSA solution. The final concentration of organic solvent (DMSO) should be kept below 10% (v/v) to avoid protein denaturation.

-

Reaction: Incubate the reaction mixture for 2 hours at room temperature with gentle rotation.

-

Quenching: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.

-

Purification: Remove unreacted small molecules and byproducts by extensive dialysis against PBS (pH 7.4) at 4°C, or by using centrifugal ultrafiltration units.

-

Characterization:

-

Confirm conjugation using SDS-PAGE (the conjugate will show a slight increase in molecular weight).

-

Use UV-Vis spectrophotometry to estimate the degree of labeling by observing the absorbance peak of the vinylphenyl group, if sufficiently distinct from the protein's absorbance.

-

Mass spectrometry (MALDI-TOF or ESI-MS) provides the most definitive confirmation and can determine the number of molecules attached per protein.

-